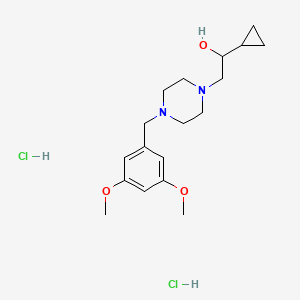
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is a synthetic organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3,5-Dimethoxybenzyl Group: The piperazine ring is then substituted with a 3,5-dimethoxybenzyl group through nucleophilic substitution reactions.
Addition of Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanol to form the desired compound, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for various receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and interactions with biological macromolecules.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1-Cyclopropyl-2-(4-benzylpiperazin-1-yl)ethanol: Similar structure but lacks the methoxy groups on the benzyl ring.
1-Cyclopropyl-2-(4-(3,4-dimethoxybenzyl)piperazin-1-yl)ethanol: Similar structure with different substitution pattern on the benzyl ring.
Uniqueness
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is unique due to the presence of both the cyclopropyl group and the 3,5-dimethoxybenzyl group, which may confer distinct pharmacological properties and reactivity compared to similar compounds .
属性
IUPAC Name |
1-cyclopropyl-2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-22-16-9-14(10-17(11-16)23-2)12-19-5-7-20(8-6-19)13-18(21)15-3-4-15;;/h9-11,15,18,21H,3-8,12-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHRZAAECWFCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3CC3)O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2610245.png)

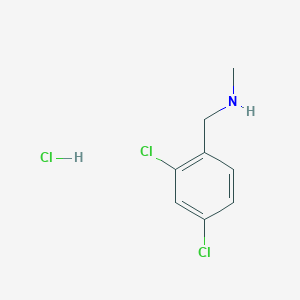
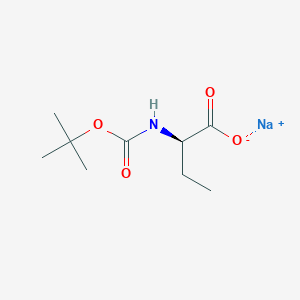
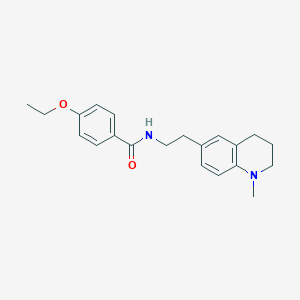
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
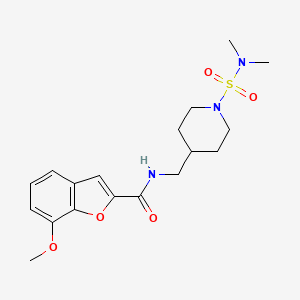
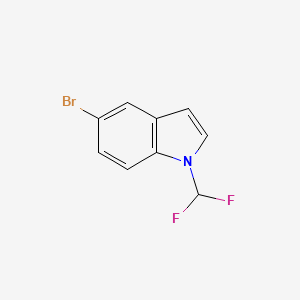
![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)
![N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610266.png)
![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)
